molecular formula C21H31N3O5S B2507834 N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-76-3

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2507834
M. Wt: 437.56
InChI Key: WBIRPRBXJLSLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as CSRM617, is a novel compound that has shown promising results in scientific research applications. This compound belongs to the family of oxalamides and has been synthesized using a unique method. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The development of novel synthetic routes and the reactivity of compounds containing oxalamide groups and related structures have been extensively studied. For instance, the facile synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides through reactions involving isocyanides and bromine has been demonstrated, showcasing the electrophilic activation and potential for further nucleophilic additions (M. Il’in et al., 2018) Facile selective synthesis of 2-methyl-5-amino-1,2,4-oxadiazolium bromides as further targets for nucleophilic additions.

  • Another study focused on the synthesis of highly functionalized oxazines through Vilsmeier cyclization of amidoalkyl naphthols, demonstrating the versatility of oxazine derivatives in synthesis and potential applications in creating complex organic molecules (M. Damodiran et al., 2009) Synthesis of highly functionalized oxazines by Vilsmeier cyclization of amidoalkyl naphthols.

Potential Biological and Medicinal Applications

  • The sulfamide functional group, related to the oxalamide group by virtue of its sulfonamide linkage, has been identified as increasingly relevant in medicinal and bioorganic chemistry. A study reported practical access to a series of N2,N5-substituted five-membered cyclosulfamides, highlighting the relevance of such structures in biological systems (A. Bendjeddou et al., 2005) N,N’-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation†.

  • Adamantane-retropeptides, incorporating structures related to oxalamides, have been developed as new building blocks for molecular channels. These derivatives were prepared and structurally characterized, demonstrating potential applications in the design of molecular channels for biological systems (N. Basarić et al., 2007) Adamantane-retropeptides, new building blocks for molecular channels.

properties

IUPAC Name

N'-cyclopentyl-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-14-11-15(2)19(16(3)12-14)30(27,28)24-9-6-10-29-18(24)13-22-20(25)21(26)23-17-7-4-5-8-17/h11-12,17-18H,4-10,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIRPRBXJLSLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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